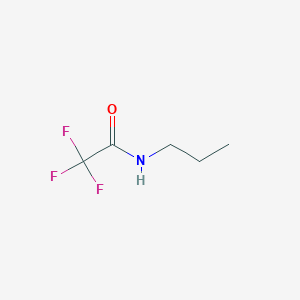

2,2,2-Trifluoro-n-propylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

10056-69-6 |

|---|---|

Molecular Formula |

C5H8F3NO |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-propylacetamide |

InChI |

InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |

InChI Key |

NNKKAZXOECERSV-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C(F)(F)F |

Canonical SMILES |

CCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Investigating the Chemical Reactivity and Transformational Scope of 2,2,2 Trifluoro N Propylacetamide

Amide Moiety as a Strategic Handle in Functional Group Interconversions

The amide functionality in 2,2,2-Trifluoro-N-propylacetamide serves as a versatile anchor for a variety of chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the amide bond, making it a useful protecting group for amines. The stability of the trifluoroacetamide (B147638) group allows it to withstand various reaction conditions, yet it can be cleaved under specific circumstances to liberate the parent amine.

The synthesis of trifluoroacetamides can be achieved through the reaction of an amine with trifluoroacetic anhydride (B1165640) or other trifluoroacetylating agents. For instance, N-(Trifluoracetyl)succinimide has been demonstrated as a convenient reagent for the trifluoroacetylation of amines, affording excellent yields. rsc.org Beyond its role as a protecting group, the trifluoroacetamide moiety can influence the reactivity of adjacent functional groups, enabling a range of functional group interconversions. However, specific examples of this compound acting as a strategic handle for diverse interconversions beyond amine protection are not extensively documented in the reviewed literature.

C-H Functionalization Strategies Employing Trifluoroacetamides

The directing-group ability of amide functionalities is a powerful tool in C-H functionalization reactions, allowing for the selective activation of otherwise unreactive C-H bonds. While various amide-based directing groups have been explored, the potential of the N-propyltrifluoroacetamide group in this context is an area of growing interest. The coordination of a metal catalyst to the amide oxygen can bring the catalyst into proximity with specific C-H bonds, facilitating their functionalization.

Remote Regioselective Alkynylation Reactions

Recent advancements in transition metal-catalyzed C-H activation have enabled the functionalization of remote, unactivated C-H bonds in aliphatic amines. ucl.ac.uknih.gov These methods often employ a directing group to control the regioselectivity of the reaction. A palladium-catalyzed approach has been developed for the remote alkynylation of linear aliphatic amines, demonstrating the feasibility of functionalizing C-H bonds at a distance from the directing group. ucl.ac.uknih.gov

While specific studies employing this compound as the directing group for remote alkynylation were not found in the reviewed literature, the general principles of directing group-assisted C-H activation suggest its potential in this area. The trifluoroacetyl group's electronic properties could influence the coordination of the metal catalyst and the subsequent C-H activation step. Further research is needed to explore the efficacy of the N-propyltrifluoroacetamide moiety as a directing group for such transformations.

Participation in Cycloaddition and Heterocycle Synthesis

The trifluoroacetyl group can influence the participation of the amide in cycloaddition reactions, leading to the formation of various heterocyclic structures. The electron-withdrawing nature of the CF3 group can affect the electron density of the amide and adjacent atoms, thereby modulating its reactivity in pericyclic reactions.

Click Chemistry Applications for Triazole Formation

Role in Nitro-Mannich Reactions

The nitro-Mannich reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine to produce a β-nitroamine. In the context of this reaction, trifluoroacetamides play a crucial role as protecting groups for the resulting β-nitroamine products. rsc.orgucl.ac.uk An enantioselective tandem reduction/nitro-Mannich reaction of nitroalkenes has been developed where the final β-nitroamine products are protected as their trifluoroacetamides. rsc.org This protection strategy facilitates the isolation and purification of the products in good yields and high diastereomeric ratios. rsc.orgucl.ac.uk

The use of trifluoroacetic anhydride in the presence of pyridine (B92270) allows for the efficient conversion of the β-nitroamine to the corresponding trifluoroacetamide. This highlights the utility of the trifluoroacetyl group in stabilizing and isolating intermediates in complex reaction sequences.

Spectroscopic Characterization Techniques in the Academic Study of 2,2,2 Trifluoro N Propylacetamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,2,2-Trifluoro-N-propylacetamide, a combination of proton, carbon, and fluorine NMR, supplemented by multidimensional techniques, offers a complete picture of its atomic arrangement and conformational dynamics.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Pattern Interpretation

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ) and its interaction with neighboring protons (spin-spin coupling). The spectrum of this compound typically shows distinct signals for the N-H proton and the three different sets of protons on the n-propyl group. ubc.ca

The protons on the terminal methyl (CH₃) group appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene group next to the methyl group (internal CH₂) presents a more complex signal, a multiplet (often a sextet), as it is coupled to both the terminal methyl protons and the methylene protons attached to the nitrogen. The methylene group bonded to the nitrogen (N-CH₂) appears as a triplet, coupling with the internal CH₂ group. The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on the solvent and temperature, due to quadrupolar relaxation and exchange phenomena. semanticscholar.org

Table 1: Typical ¹H NMR Data for this compound Data is typically recorded in a solvent like CDCl₃, and chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm. semanticscholar.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~0.9 | Triplet (t) | ~7.4 | 3H |

| Internal CH₂ | ~1.6 | Multiplet (m) | - | 2H |

| N-CH₂ | ~3.3 | Triplet (t) | ~7.0 | 2H |

| N-H | Variable (e.g., ~6.5) | Broad Singlet (br s) | - | 1H |

Carbon (¹³C) NMR Chemical Environment Delineation

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak. semanticscholar.org

The carbonyl carbon (C=O) appears significantly downfield, its chemical shift influenced by the electronegative oxygen and nitrogen atoms. A key feature is the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three attached fluorine atoms (¹J-CF). The three carbons of the n-propyl group are resolved, with the carbon attached to the nitrogen (N-CH₂) appearing most downfield among the three, followed by the internal CH₂ and the terminal CH₃ carbon. nih.govspectrabase.com

Table 2: Typical ¹³C NMR Data for this compound Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm). semanticscholar.org

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| CH₃ | ~11 | Singlet |

| Internal CH₂ | ~22 | Singlet |

| N-CH₂ | ~42 | Singlet |

| CF₃ | ~116 | Quartet (q) |

| C=O | ~157 | Quartet (q, small coupling) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Perturbations

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for probing the environment of fluorine atoms. nanalysis.commagritek.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. researchgate.netnih.gov

The chemical shift of the CF₃ group is sensitive to the electronic environment and solvent polarity. nih.govnih.gov It typically appears in a region characteristic of trifluoroacetyl amides. Any changes in the molecular conformation or intermolecular interactions, such as hydrogen bonding involving the amide group, can cause perturbations in the ¹⁹F chemical shift. acs.orgacs.org The spectrum is usually referenced to an internal or external standard like CFCl₃ (at 0.00 ppm). acs.org The chemical shift for the CF₃ group in similar structures is often observed around -75 to -77 ppm. colorado.edu

Multidimensional NMR for Connectivity and Conformational Assessment (e.g., COSY, HMQC, HMBC, EXSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and understanding the spatial relationships between atoms. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show cross-peaks connecting the N-H proton to the N-CH₂ protons, the N-CH₂ protons to the internal CH₂ protons, and the internal CH₂ protons to the terminal CH₃ protons, confirming the connectivity of the propyl chain. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the ¹H signals of the three methylene and methyl groups to their corresponding ¹³C signals, allowing for definitive carbon assignments. researchgate.net

EXSY (Exchange Spectroscopy): This experiment can be used to study dynamic processes like conformational exchange or chemical exchange. For instance, it could probe the restricted rotation around the C-N amide bond, which is a common feature in amides.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands for its functional groups. nih.gov

The spectrum is typically dominated by a strong absorption band for the amide C=O (Amide I band) stretching vibration. Another prominent feature is the N-H stretching vibration, which appears as a sharp peak in the high-frequency region. The C-F bonds of the trifluoromethyl group also give rise to very strong and characteristic absorption bands in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound Data based on typical values for secondary amides and trifluoromethyl compounds. nist.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium to Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1720 - 1680 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Very Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.12). nih.gov

The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would involve the cleavage of C-C and C-N bonds.

Table 4: Major Ions in the Mass Spectrum of this compound Fragmentation based on common pathways for amides and data from PubChem. nih.gov

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 155 | [CH₃CH₂CH₂NHCOCF₃]⁺ | Molecular Ion (M⁺) |

| 126 | [CH₂NHCOCF₃]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage |

| 78 | [CH₃CH₂CH₂N]⁺ | Loss of the trifluoroacetyl radical (•COCF₃) |

| 69 | [CF₃]⁺ | Cleavage of the C-C bond next to the carbonyl |

The base peak in the spectrum is often the m/z 126 ion, resulting from the stable acylium ion formed after the loss of an ethyl radical. nih.gov The presence of the [CF₃]⁺ ion at m/z 69 is also a characteristic feature for compounds containing a trifluoromethyl group. nih.gov

Chromatographic Integration with Spectroscopic Detection (e.g., LC-MS)

In the academic study of this compound and related systems, the integration of chromatographic separation with spectroscopic detection, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), stands as a powerful analytical technique. This approach allows for the separation of the target compound from complex mixtures, followed by its unequivocal identification and quantification based on its mass-to-charge ratio.

The utility of LC-MS in the analysis of fluorinated compounds is well-documented, offering high sensitivity and selectivity. nist.gov For this compound, LC-MS is instrumental in confirming its synthesis and purity. For instance, in the synthesis of various triazole derivatives, LC-MS with Evaporative Light Scattering Detection (ELSD) and UV detection has been employed to affirm the purity of the products, which are structurally related to the trifluoroacetamide (B147638) moiety. scispace.com

While detailed LC-MS/MS fragmentation studies specifically for this compound are not extensively published in dedicated articles, the principles of its analysis can be inferred from studies on similar molecules. The trifluoroacetyl group is often used as a derivatizing agent to improve the chromatographic and mass spectrometric properties of primary and secondary amines in Gas Chromatography-Mass Spectrometry (GC-MS). iu.edunih.govjfda-online.com This derivatization enhances volatility and produces characteristic fragmentation patterns. iu.edunih.gov Although LC-MS does not require the same level of volatility as GC-MS, the presence of the trifluoroacetyl group still influences the ionization and fragmentation behavior of the molecule in the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) coupled with LC is another critical tool, providing highly accurate mass measurements that aid in the confirmation of the elemental composition of the analyte. nih.gov In studies involving derivatives of this compound, HRMS has been used to confirm the successful synthesis of the target molecules with high precision. plos.orgsemanticscholar.orgdoi.org

The general approach for analyzing this compound or its derivatives by LC-MS would typically involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) or a buffer to improve peak shape and ionization efficiency. plos.orgnih.gov Detection would be performed using a mass spectrometer, often a tandem quadrupole or a time-of-flight (TOF) instrument, which can provide both molecular weight information and structural details through fragmentation analysis (MS/MS). semanticscholar.orgnih.gov

Detailed Research Findings

Research employing LC-MS for compounds structurally similar to this compound reveals several key aspects:

Purity Assessment: In synthetic chemistry, LC-MS is a standard method to quickly assess the purity of reaction products. For example, the synthesis of various N-substituted trifluoroacetamides often includes LC-MS data to confirm that the desired product has been formed with high purity. scispace.com

Structural Confirmation: The mass spectrum obtained from LC-MS provides the molecular weight of the compound, which is a critical piece of data for structural elucidation. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is typically observed, confirming the compound's identity. nih.gov

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern of daughter ions. For this compound, fragmentation would likely occur at the amide bond and along the propyl chain, providing structural information. While specific literature on the detailed fragmentation of this exact compound is limited, the fragmentation of N-propylacetamide shows characteristic losses. massbank.eu The presence of the electron-withdrawing trifluoroacetyl group would influence this fragmentation.

Quantitative Analysis: LC-MS/MS is a powerful tool for the quantitative analysis of small molecules in complex matrices due to its high selectivity and sensitivity. This is particularly relevant for fluorinated compounds in environmental or biological samples. researchgate.neth-brs.de

Data Tables

The following interactive table provides a hypothetical, yet representative, set of parameters and expected results for the LC-MS/MS analysis of this compound, based on typical values for similar compounds.

| Parameter | Value | Reference |

| Chromatographic Conditions | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | plos.org |

| Mobile Phase A | 0.1% Formic Acid in Water | plos.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | plos.org |

| Flow Rate | 0.3 mL/min | plos.org |

| Gradient | 5% B to 95% B over 5 minutes | plos.org |

| Injection Volume | 5 µL | researchgate.net |

| Mass Spectrometric Conditions | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | semanticscholar.org |

| Molecular Ion [M+H]⁺ (Calculated) | 156.0631 m/z | nih.gov |

| Collision Energy (for MS/MS) | 10-30 eV (hypothetical) | uni-saarland.de |

| Expected Major Fragment Ions (m/z) | 114 ([M+H - C3H6]⁺), 97 ([CF3CO]⁺), 59 ([C3H7N]⁺) | massbank.euuni-saarland.de |

Computational Chemistry Approaches to Understanding 2,2,2 Trifluoro N Propylacetamide Systems

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and predict reactivity. nih.gov For acetamide (B32628) derivatives, DFT calculations are routinely used to compute quantum chemical parameters that describe their electronic character and stability. nih.govresearchgate.net

Key electronic properties calculated using DFT include:

Ionization Energy (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

HOMO-LUMO Gap (E_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity. nih.gov

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements. nih.gov

These calculations are performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G, to approximate solutions to the Schrödinger equation. nih.govacs.org The results from these studies allow chemists to understand how structural modifications, such as the introduction of a trifluoromethyl group, influence the electronic properties and potential reactivity of the amide. nih.gov For instance, studies on related acetamide derivatives have shown that different substituent groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's kinetic stability. nih.gov

Table 1: Quantum Chemical Parameters Calculated for Acetamide Derivatives using DFT This table is representative of the types of data generated in DFT studies on acetamide-containing molecules, as described in the literature. nih.gov

| Parameter | Description | Typical Application |

| Ionization Energy | Energy needed to remove one electron. | Predicts susceptibility to oxidation. |

| Electron Affinity | Energy released upon gaining an electron. | Predicts susceptibility to reduction. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of net molecular polarity. | Influences solubility and intermolecular interactions. nih.gov |

| Heat of Formation | Enthalpy change upon formation from elements. | Indicates thermodynamic stability. nih.gov |

Conformational Analysis and Isomerism Investigations

Molecules with rotatable single bonds, like 2,2,2-Trifluoro-N-propylacetamide, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods are essential for mapping this potential energy surface.

Studies on larger, more complex molecules that incorporate the 2,2,2-trifluoroacetamide functional group have revealed the presence of conformational isomerism. nih.govplos.org For example, NMR experiments on certain dibenzoazocine derivatives containing this group showed doubled signals, suggesting hindered rotation and the co-existence of multiple conformers in solution. nih.govplos.org Computational modeling helps to elucidate these findings by calculating the relative energies of different conformers, allowing researchers to predict the most likely structures. The PubChem database includes a computed three-dimensional conformer for this compound, illustrating a stable, low-energy arrangement of the molecule. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational chemistry is invaluable for elucidating reaction mechanisms and identifying the high-energy, transient species known as transition states. nih.gov

A detailed computational study on the closely related N-propylacetamide investigated its hydrolysis by the enzyme carboxylesterase. acs.org Using DFT, the researchers established that the reaction proceeds through a more complex four-step mechanism than the two-step process traditionally proposed: acs.org

Nucleophilic attack by a serine residue on the substrate to form a tetrahedral intermediate.

Formation of an acyl-enzyme complex, releasing the alcohol product.

Nucleophilic attack by a water molecule to form a second tetrahedral intermediate.

Release of the second product and regeneration of the enzyme.

Furthermore, theoretical studies on the nitro-Mannich reaction, which can be used to synthesize precursors to β-nitroacetamides, have employed computational models. ucl.ac.uk These studies help to explain the diastereoselectivity of the reaction by calculating the energies of different transition states, showing how hydrogen bonding within the transition state structure can favor the formation of one stereoisomer over another. ucl.ac.ukucl.ac.uk

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are used to study how molecules interact with each other and with their environment over time. These techniques are particularly useful for understanding the binding of a molecule to a biological target, such as an enzyme.

For example, a study on the binding of N-propylacetamide (a close analogue of the target compound) to horse liver alcohol dehydrogenase used molecular modeling to explain its binding affinity. acs.org The results indicated that the compound's affinity is limited by steric hindrance, specifically an unfavorable interaction between the propyl group and the phenylalanine residue at position 93 of the enzyme. acs.org Molecular dynamics simulations can further enhance this understanding by modeling the dynamic movements of both the ligand and the protein, providing a more realistic picture of the binding event. saulius-grazulis.lt High-temperature molecular dynamics can also be employed to efficiently sample a wide range of molecular conformations, which is crucial for understanding the flexibility of the molecule and its ability to adopt the correct orientation for binding. saulius-grazulis.lt

Applications and Advanced Research Directions Stemming from 2,2,2 Trifluoro N Propylacetamide

Precursors in the Synthesis of Fluorinated Organic Molecules

The trifluoroacetamide (B147638) functional group is a cornerstone in the synthesis of more complex fluorinated organic molecules. Its stability and reactivity make it an excellent protecting group for amines. The trifluoroacetyl group can be readily introduced, often by reacting a primary or secondary amine with trifluoroacetic anhydride (B1165640). nih.gov This protective strategy is crucial in multi-step syntheses where the amine's reactivity needs to be temporarily masked.

Furthermore, products of certain synthetic transformations are often isolated as their trifluoroacetamide derivatives. This approach leverages the stability and crystallinity often conferred by the trifluoroacetyl group, which facilitates purification and characterization through techniques like single crystal X-ray crystallography. ucl.ac.uk The use of 2,2,2-Trifluoro-N-propylacetamide and its analogues as starting materials or intermediates is a key strategy in the broader field of fluorinated compound synthesis, which aims to produce molecules with enhanced metabolic stability, binding affinity, and lipophilicity for various applications. ontosight.aigoogle.com

Building Blocks for Nitrogen-Containing Heterocyclic Architectures

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a primary goal for chemists. msesupplies.comnih.gov Derivatives of this compound serve as crucial building blocks in constructing these valuable cyclic systems.

A notable example involves the synthesis of aminopyrazolone (B8391566) derivatives. In one patented method, 2,2,2-Trifluoro-N-[2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)ethyl]acetamide is synthesized as a key intermediate. google.com This demonstrates how the trifluoroacetamide moiety can be carried through a reaction sequence to build a complex heterocyclic core, in this case, a pyrazolone, which is a privileged scaffold in medicinal chemistry. google.com Research has also shown the use of related structures, like (S)-2,2,2-Trifluoro-N-(2-hydroxy-3-(trityloxy)propyl)acetamide, in the synthesis of novel chiral heterocyclic compounds. uno.edu The development of methods using such building blocks is critical, as the resulting heterocyclic products often exhibit significant biological activity, including potential as kappa opioid receptor antagonists or PARP-1 inhibitors. nih.gov

Intermediates in the Construction of Complex Synthetic Targets

Beyond their role in building heterocycles, trifluoroacetamide derivatives are pivotal intermediates in the linear synthesis of highly complex and functionalized molecules. The stability of the trifluoroacetamide group allows it to withstand various reaction conditions, making it an ideal linchpin in lengthy synthetic routes.

One significant application is in the synthesis of modified oligonucleotides. A trifluoro-N-propylacetamide derivative was used as a key intermediate in the creation of a specialized phosphoramidite (B1245037). google.com This phosphoramidite is a monomer unit for the automated synthesis of DNA or RNA strands that are modified for research or therapeutic purposes. The synthesis involved reducing a propargyl group to a propyl group and then carrying the intact trifluoro-N-propylacetamide moiety through several steps before creating the final phosphoramidite building block. google.com

Similarly, chiral intermediates like (S)-2,2,2-Trifluoro-N-(2-hydroxy-3-(trityloxy)propyl)acetamide are synthesized as stepping stones toward enantiomerically pure target molecules, which are often sought after in drug development. uno.edu These examples underscore the compound's role not just as a starting material but as a stable, mid-synthesis scaffold for constructing intricate molecular architectures.

Development of Functional Materials and Molecular Probes

The unique properties imparted by fluorine atoms make trifluoroacetamide-containing molecules highly suitable for the development of advanced functional materials and molecular probes. The trifluoroacetyl group can enhance the stability and modify the electronic properties of a molecule, which is advantageous for materials science applications.

A compelling example is the creation of a bimodal nanoprobe for quantitative ¹⁹F Magnetic Resonance Imaging (MRI) and Near-Infrared (NIR) fluorescence bioimaging. nih.gov The synthesis of this probe involved using tert-Butyl (3-(2,2,2-trifluoroacetamido)propyl)carbamate as a foundational piece. nih.gov The trifluoroacetamide group serves a dual purpose: it provides the fluorine atoms necessary for the ¹⁹F MRI signal and acts as a stable linker within the complex nanoprobe architecture. This research highlights a sophisticated application where a derivative of this compound is integral to a final, high-performance material designed for advanced medical diagnostics. nih.gov

Furthermore, the use of trifluoro-N-propylacetamide derivatives as intermediates for modified oligonucleotides also falls into this category, as these molecules function as probes for specific DNA or RNA sequences. google.com The development of such probes is essential for diagnostics, genetic research, and the development of nucleic acid-based therapeutics.

Rational Design of Peptidomimetics and Bioconjugates

In medicinal chemistry, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of great interest because they often have improved stability and oral bioavailability. The trifluoroacetamide group is a valuable component in the design of these molecules. The resulting β-nitroamines from certain reactions are flexible building blocks for synthesizing peptidomimetics. ucl.ac.uk

The synthesis of chiral building blocks, such as (S)-2,2,2-Trifluoro-N-(2-hydroxy-3-(trityloxy)propyl)acetamide, is directly aimed at producing peptidomimetics. uno.edu The trifluoromethyl group can significantly alter the biological properties of a molecule due to the high electronegativity of fluorine, potentially enhancing binding to target proteins or improving metabolic stability. ontosight.ai

Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, also benefits from this chemistry. The synthesis of modified oligonucleotides via a trifluoro-N-propylacetamide intermediate is a prime example of creating a bioconjugate. google.com These rationally designed molecules bridge the gap between small organic compounds and large biological systems, opening new avenues for therapeutic intervention and diagnostics. ontosight.aigoogle.com

Future Perspectives and Emerging Avenues in 2,2,2 Trifluoro N Propylacetamide Research

Innovations in Catalytic and Sustainable Synthesis

The development of more environmentally benign and efficient methods for the synthesis of fluorinated amides like 2,2,2-Trifluoro-N-propylacetamide is a key area of future research. Innovations are expected to focus on the use of novel catalytic systems and sustainable methodologies to minimize waste and energy consumption.

One promising approach is the use of photoenzymatic catalysis , which combines the selectivity of enzymes with the energy of visible light to drive challenging chemical transformations. For instance, the use of ene-reductases under blue light irradiation has been shown to effectively generate carbon-centered radicals from fluorine-containing compounds, enabling their enantioselective hydroalkylation with alkenes. nih.gov This strategy could be adapted for the asymmetric synthesis of structurally diverse fluorinated amides.

Electrochemical methods also present a sustainable alternative to traditional reagents. The anodic oxidation of oxamic acids in the presence of Et3N·3HF has been demonstrated as a practical and robust method to access carbamoyl (B1232498) fluorides, which are precursors to amides. acs.org This technique avoids the use of harsh fluorinating agents and can often be performed at room temperature with high faradaic efficiency. acs.org

Furthermore, research into organocatalysis continues to yield novel strategies for fluorination. For example, the use of chiral imidazolidinone catalysts has enabled the direct enantioselective α-fluorination of aldehydes, which can then be converted to chiral fluorinated amides. researchgate.net The development of recoverable and reusable organocatalysts will further enhance the sustainability of these processes. researchgate.net

| Synthesis Strategy | Catalyst/Reagent | Key Advantages | Potential Application for this compound |

| Photoenzymatic Synthesis | Ene-reductases, Blue Light | High enantioselectivity, mild reaction conditions | Asymmetric synthesis of chiral derivatives |

| Electrochemical Synthesis | Et3N·3HF, Carbon anode | Use of inexpensive reagents, high efficiency, room temperature | Sustainable production from amine precursors |

| Organocatalysis | Chiral Imidazolidinones | Metal-free, enantioselective fluorination | Synthesis of α-functionalized analogs |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like this compound. HTE allows for the parallel execution of a large number of experiments, enabling rapid screening of reaction parameters such as catalysts, solvents, and temperatures. nih.govyoutube.com

This approach is particularly valuable for complex chemical transformations where optimal conditions are not easily predicted. youtube.com By employing robotic systems to dispense reagents and perform reactions in multi-well plates, researchers can quickly identify robust and reproducible synthetic conditions. nih.govyoutube.comyoutube.com The resulting large datasets can be used to train machine learning algorithms, which can then predict optimal reaction conditions and even propose novel reaction pathways. youtube.com

The application of HTE to the synthesis of this compound could significantly accelerate the optimization of existing methods and the discovery of new, more efficient routes. For example, a wide array of catalysts and ligands for an amidation reaction could be screened in a single day, a task that would take weeks using traditional methods.

| HTE Parameter | Variables for Screening | Desired Outcome |

| Catalyst Screening | Different transition metals and ligands | Increased reaction yield and selectivity |

| Solvent Screening | A variety of polar and non-polar solvents | Improved solubility and reaction rates |

| Temperature Optimization | A range of temperatures for each reaction step | Minimized side product formation and energy consumption |

Exploration of Novel Reactivity and Transformation Pathways

Future research will likely uncover novel reactivity and transformation pathways for this compound, expanding its utility as a synthetic building block. One area of exploration is the development of one-pot reactions that proceed through labile N-perfluoroalkylated intermediates. nih.gov For example, the N-perfluoroalkylation of nitrosoarenes can lead to intermediates that undergo controllable oxy/thiodefluorination to yield a variety of fluorinated derivatives. nih.govresearchgate.net

The high reactivity of intermediates derived from perfluoroalkylated amines, such as fluoroiminium species, can be harnessed for the synthesis of diverse fluorinated compounds. nih.gov While challenging to control, the direct functionalization of such intermediates is an attractive method for creating new molecular architectures. nih.gov

Furthermore, the development of novel catalytic systems could enable previously inaccessible transformations. For instance, the use of organometallic catalysts could facilitate the site-selective functionalization of the propyl chain or the aromatic ring in derivatives of this compound.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior.

Operando spectroscopy , where a spectroscopic measurement is performed while the reaction is running under realistic conditions, is a particularly powerful tool. academie-sciences.fr Techniques such as operando Raman and infrared spectroscopy can be used to track the formation of intermediates and products in real-time. academie-sciences.frrsc.org For example, operando Raman spectroscopy has been used to study the electrochemical activity of metal fluorides in batteries, providing information about insertion and conversion mechanisms. academie-sciences.fr A similar approach could be used to monitor the electrochemical synthesis of this compound.

In-situ Sum Frequency Generation (SFG) spectroscopy is another technique that can provide detailed information about molecular structure and orientation at interfaces, which is particularly relevant for heterogeneous catalysis. nih.gov By monitoring the time evolution of the SFG response, researchers can elucidate the mechanism of surface-catalyzed reactions. nih.gov

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| Operando Raman Spectroscopy | Real-time monitoring of vibrational modes of reactants, intermediates, and products | Elucidation of reaction pathways and kinetics in catalytic synthesis |

| Operando Infrared Spectroscopy | Tracking changes in functional groups during a reaction | Monitoring the progress of amidation and fluorination reactions |

| In-situ Sum Frequency Generation (SFG) | Molecular structure and orientation at interfaces | Investigating the mechanism of heterogeneous catalytic synthesis |

| In-situ X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of catalysts | Characterizing the active state of metal catalysts during the reaction |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-Trifluoro-n-propylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling trifluoroacetic acid derivatives with n-propylamine under anhydrous conditions. A two-step approach is recommended:

Acylation : React trifluoroacetic anhydride with n-propylamine in dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide. Yield optimization (~70–85%) depends on stoichiometric control (amine:anhydride ratio of 1:1.2) and inert atmosphere .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹⁹F NMR : A single peak near -75 ppm confirms the trifluoromethyl group.

- ¹H NMR : Propyl chain protons appear as triplets (δ 1.0–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂ adjacent to NH).

- ¹³C NMR : Carbonyl resonance at ~170 ppm and CF₃ at ~120 ppm (quartet, J = 35 Hz).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 170.1 .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Pre-dissolve in DMSO for cellular assays.

- Stability : Hydrolyzes slowly in aqueous buffers (pH > 7). Store at -20°C under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

Methodological Answer: The CF₃ group reduces metabolic oxidation by cytochrome P450 enzymes due to:

- Electron-Withdrawing Effects : Stabilizes the amide bond against enzymatic hydrolysis.

- Hydrophobic Shield : Limits solvent accessibility to reactive sites.

Experimental Validation: Compare half-life (t₁/₂) in liver microsome assays between fluorinated and non-fluorinated analogs. LC-MS/MS quantifies parent compound degradation .

Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Contradictions may arise from solvent polarity or competing elimination pathways.

- Kinetic Studies : Use stopped-flow NMR to monitor reaction intermediates in real time.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and identify dominant pathways (SN2 vs. E2).

- Isotopic Labeling : ¹⁸O-tracing in hydrolysis experiments clarifies mechanistic preferences .

Q. How can researchers design fluorinated analogs to study structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

- Scaffold Modification : Replace the propyl chain with bulkier alkyl groups (e.g., isopropyl) to probe steric effects.

- Fluorine Scanning : Synthesize mono-, di-, and trifluorinated derivatives to assess electronic contributions.

- Crystallography : Co-crystallize analogs with target enzymes (e.g., proteases) to map binding interactions. Synchrotron X-ray data at 1.5–2.0 Å resolution is ideal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.